molecular formula C8H6ClF3N2OS B109571 Riluzole hydrochloride CAS No. 850608-87-6

Riluzole hydrochloride

Cat. No. B109571
M. Wt: 270.66 g/mol
InChI Key: QEAOELIJQRYJJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08420634B2

Procedure details

To a solution of 2-amino-6-(trifluoromethoxy)-benzothiazole in methanol (10 ml) is added 37% HCl (1 ml) dropwise, and the precipitate recrystallised from methanol to give quantitative yield of the hydrochloride, as white needles, m.p.: 214-216° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.[ClH:16]>CO>[ClH:16].[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][C:12]([F:15])([F:13])[F:14])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate recrystallised from methanol

Outcomes

Product
Name
Type
product
Smiles
Cl.NC=1SC2=C(N1)C=CC(=C2)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.